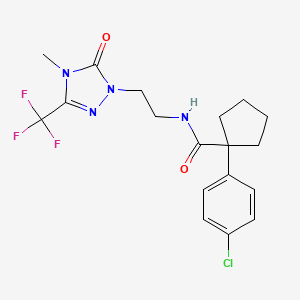
1-(4-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H20ClF3N4O2 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : Cyclopentanecarboxamide
- Substituents :
- 4-Chlorophenyl group
- 4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety
Research indicates that compounds containing a triazole ring exhibit various biological activities. The triazole moiety is known for its ability to interact with multiple biological targets, including:
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors, affecting pathways related to inflammation and cell proliferation.
- Anticonvulsant Activity : Studies have shown that triazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, leading to anticonvulsant effects .
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's affinity for bacterial enzymes, suggesting potential use as an antimicrobial agent .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticonvulsant | Modulates GABA receptors | |
| Antimicrobial | Inhibits bacterial enzyme activity | |
| Anti-inflammatory | Inhibits TNF-alpha production |
Anticonvulsant Activity
A study by Srivastava et al. explored various triazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. The results indicated that compounds similar to the target molecule exhibited significant anticonvulsant activity at doses of 30 and 100 mg/kg. Notably, the compound demonstrated a protective index (PI) indicating a favorable therapeutic window .
Antimicrobial Efficacy
In an investigation of antimicrobial properties, several derivatives of triazoles were found to effectively inhibit bacterial growth in vitro. The presence of the trifluoromethyl group was noted to enhance the lipophilicity and membrane permeability of these compounds, facilitating their uptake into bacterial cells .
Anti-inflammatory Properties
Research has highlighted the potential anti-inflammatory effects of triazole derivatives through the inhibition of TNF-alpha production in human cell lines. This suggests a mechanism where the compound may reduce inflammatory responses by acting on cytokine signaling pathways .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N4O2/c1-25-14(18(20,21)22)24-26(16(25)28)11-10-23-15(27)17(8-2-3-9-17)12-4-6-13(19)7-5-12/h4-7H,2-3,8-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSVUKVLEQRUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














